molecular formula C14H22O2 B096378 3,5,7-Trimethyladamantane-1-carboxylic acid CAS No. 15291-66-4

3,5,7-Trimethyladamantane-1-carboxylic acid

Cat. No. B096378
CAS RN: 15291-66-4
M. Wt: 222.32 g/mol
InChI Key: DHIIUPVOLLOORM-UHFFFAOYSA-N
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Description

3,5,7-Trimethyladamantane-1-carboxylic acid is a derivative of adamantane, a unique cage-like, diamondoid hydrocarbon structure with high thermal stability and rigidity. The addition of a carboxylic acid group to the adamantane core introduces reactive functionality, which can be further modified or participate in various chemical reactions. The trimethyl groups at positions 3, 5, and 7 likely influence the physical and chemical properties of the molecule, such as solubility and reactivity.

Synthesis Analysis

The synthesis of adamantane derivatives can be complex due to the rigid structure of the adamantane core. However, the exhaustive C-methylation of carboxylic acids by trimethylaluminium, as described in the synthesis of related compounds, provides a potential route to synthesize t-butyl compounds, including 1-t-butyladamantane . This method involves the reaction of carboxylic acids with excess trimethylaluminium at approximately 120°C. Although the specific synthesis of 3,5,7-trimethyladamantane-1-carboxylic acid is not detailed, similar methodologies could be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by a three-dimensional framework that can influence the self-assembly and crystallization behavior of the compounds. For example, the presence of a trimethylsilyl group in a related norbornene dicarboxylic acid derivative has been shown to affect the helical self-assembly and crystallization in an acentric space group . While the exact molecular structure analysis of 3,5,7-trimethyladamantane-1-carboxylic acid is not provided, the trimethyl groups are expected to similarly impact its molecular conformation and self-assembly properties.

Chemical Reactions Analysis

Adamantane derivatives can undergo various chemical reactions, particularly at the functionalized carboxylic acid site. The carboxylic acid group can participate in reactions such as esterification, amidation, and decarboxylation. The presence of the trimethyl groups may influence the reactivity of the carboxylic acid, potentially leading to steric hindrance or electronic effects that could alter the course of the reaction. The exhaustive C-methylation of carboxylic acids to form t-butyl compounds is an example of a reaction that adamantane-1-carboxylic acid can undergo, although the specific reactions of 3,5,7-trimethyladamantane-1-carboxylic acid are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5,7-trimethyladamantane-1-carboxylic acid are influenced by both the adamantane core and the substituents attached to it. The trimethyl groups could increase the hydrophobicity of the molecule and affect its solubility in organic solvents. The carboxylic acid group introduces an acidic character and the potential for hydrogen bonding, which could impact the compound's boiling point, melting point, and solubility in polar solvents. While specific data on the physical and chemical properties of 3,5,7-trimethyladamantane-1-carboxylic acid are not provided, these general trends are observed in structurally related compounds .

Scientific Research Applications

  • Synthesis and Reactivity : The synthesis, properties, and reactions of a related compound, 3,5,7-trimethyl-1-azatricyclo[3.3.1.13,7]decan-2-one, demonstrate its unique behavior as a ketone with a tertiary amino group attached to the carbonyl carbon. This compound exhibits basic and nucleophilic properties, and its hydrolysis to the bicyclic amino acid is reversible under mild acidic conditions (Kirby, Komarov, & Feeder, 2001).

  • Methylation of Carboxylic Acids : A study on the exhaustive C-methylation of carboxylic acids by trimethylaluminium, including adamantane-1-carboxylic acid, shows that it can be converted to different compounds like 1-t-butyladamantane (Meisters & Mole, 1974).

  • Degradable Thermosets from Bioresources : A carboxylic acid functional trimer made from isosorbide and maleic anhydride was used to cross-link epoxidized sucrose soyate, creating bio-based, degradable thermosets with a combination of hardness and flexibility. This highlights the potential of carboxylic acids in developing sustainable materials (Ma, Webster, & Jabeen, 2016).

  • Amide Formation Mechanism : A study on the mechanism of amide formation by carbodiimide in aqueous media using carboxylic acids as substrates provides insights into the biochemical applications and synthetic chemistry involving carboxylic acids (Nakajima & Ikada, 1995).

  • Carboxylic Acid (Bio)Isosteres in Drug Design : The carboxylic acid functional group plays a crucial role in drug design. This review discusses the use of carboxylic acid (bio)isosteres to avoid drawbacks like metabolic instability, toxicity, and limited diffusion across biological membranes, while retaining desired properties (Ballatore, Huryn, & Smith, 2013).

  • Decarboxylative Cross-Coupling Reactions : Carboxylic acids are used as alternatives to organohalide coupling partners in carbon–carbon and carbon–heteroatom cross-coupling reactions. This review focuses on recent advances in the decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds (Arshadi et al., 2019).

Safety And Hazards

3,5,7-Trimethyladamantane-1-carboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may be harmful if swallowed, inhaled, or absorbed through the skin .

properties

IUPAC Name

3,5,7-trimethyladamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-11-4-12(2)6-13(3,5-11)9-14(7-11,8-12)10(15)16/h4-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIIUPVOLLOORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384350
Record name 3,5,7-trimethyladamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,7-Trimethyladamantane-1-carboxylic acid

CAS RN

15291-66-4
Record name 3,5,7-trimethyladamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,7-trimethyladamantane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SK Lengger, AG Scarlett, CE West, RA Frank… - … Science: Processes & …, 2015 - pubs.rsc.org
Oil industry produced waters, such as the oils sands process-affected waters (OSPW) of Alberta, Canada, represent a challenge in terms of risk assessment and reclamation due to their …
Number of citations: 25 pubs.rsc.org
SK Lengger, AG Scarlett, CE West, RA Frank… - researchgate.net
Risk assessment and reclamation of oil industry produced waters, such as the oils sands process-affected waters (OSPW) of Alberta, Canada, represent a challenge due to the extreme …
Number of citations: 3 www.researchgate.net
M Ortiz, M Torréns, N Alakulppi, L Strömbom… - Electrochemistry …, 2011 - Elsevier
A novel genosensor platform based on supramolecular interactions has been developed based on the self-assembly of bifunctionalised polymer bearing adamantane and DNA onto …
Number of citations: 14 www.sciencedirect.com
P Brunswick, D Shang, RA Frank… - Environmental …, 2020 - ACS Publications
A diagnostic ratio forensics tool, similar to that recognized internationally for oil spill source identification, is proposed for use in conjunction with existing LC/QToF quantitative …
Number of citations: 3 pubs.acs.org
DN Gosalia, SL Diamond - Proceedings of the National …, 2003 - National Acad Sciences
Chemical compounds within individual nanoliter droplets of glycerol were microarrayed onto glass slides at 400 spots/cm 2 . Using aerosol deposition, subsequent reagents and water …
Number of citations: 184 www.pnas.org
RK Ganguly, MA Al-Helal, SK Chakraborty - … and Environmental Safety, 2022 - Elsevier
The present research study has evaluated the roles of different naturally occurring compounds in termite mounds of Odontotermes longignathus (GenBank Id: MZ542727.1) which …
Number of citations: 3 www.sciencedirect.com

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